5-Hydroxypiperidin-2-one
Overview
Description
5-Hydroxypiperidin-2-one is a compound with the CAS Number: 19365-07-2 and a linear formula of C5H9NO2 . It has a molecular weight of 115.13 . It is a solid substance stored at room temperature .
Synthesis Analysis
Piperidines, including 5-Hydroxypiperidin-2-one, are important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry . A biocatalytic approach towards its synthesis involves (S)-hydroxynitrile lyase (HNL)-mediated cyanohydrin formation, followed by hydrogenation .
Molecular Structure Analysis
The InChI code for 5-Hydroxypiperidin-2-one is 1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)
. This indicates that the compound contains 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
5-Hydroxypiperidin-2-one is a solid substance stored at room temperature . It has a flash point of 166.8 .
Scientific Research Applications
Drug Design and Synthesis
Piperidines, including 5-Hydroxypiperidin-2-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives, including 5-Hydroxypiperidin-2-one, are being utilized in different ways as anticancer agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .
Antiviral Applications
Piperidine derivatives are also used as antiviral agents . They have shown potential in the treatment of various viral diseases .
Antimicrobial and Antifungal Applications
These compounds have been used as antimicrobial and antifungal agents . They have shown effectiveness against a variety of microbial and fungal species .
Anti-inflammatory and Analgesic Applications
Piperidine derivatives are used as anti-inflammatory and analgesic agents . They have shown potential in the treatment of various inflammatory conditions and pain management .
Antipsychotic Applications
Piperidine derivatives are also used as antipsychotic agents . They have shown potential in the treatment of various psychiatric conditions .
Safety and Hazards
Future Directions
Piperidines, including 5-Hydroxypiperidin-2-one, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry
properties
IUPAC Name |
5-hydroxypiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRZVNYVEZZOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463978 | |
Record name | 5-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19365-07-2 | |
Record name | 5-hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxypiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Several synthetic approaches have been explored, each offering unique advantages:
- Azidolysis of Epoxide Esters: This method, highlighted in one study, provides racemic (5R,6R)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one through a multi-step process involving a Sonogashira coupling and an azidolysis reaction. []
- Rearrangement of Aziridines: Treating specific aziridine derivatives (2-(2-cyanoethyl)aziridines) with a nitrile hydratase or under microwave irradiation leads to the formation of 5-hydroxypiperidin-2-ones. []
- Asymmetric Synthesis: An enantioselective approach utilizes a copper(I)-catalyzed Henry reaction with a chiral bisoxazolidine ligand. This method provides access to enantiomerically enriched (S)-5-hydroxypiperidin-2-one with high enantiomeric excess. []
- Vinylogous Mannich Reactions: Asymmetric vinylogous Mannich reactions using substituted furans as starting materials provide an alternative route to access various 5-hydroxypiperidin-2-one derivatives. []
- Biocatalytic Approaches: Employing (S)-hydroxynitrile lyase (HNL) for cyanohydrin formation followed by a controlled hydrogenation step allows for the synthesis of 5-hydroxypiperidin-2-one, showcasing the potential of biocatalysis in its preparation. []
A: Yes, a mild and metal-free method utilizes a combination of triflic anhydride (Tf2O) for amide activation and tris(pentafluorophenyl)borane (B(C6F5)3) catalysis for hydrosilylation with 1,1,3,3-tetramethyldisiloxane (TMDS). This method facilitates the one-pot reduction of secondary amides, including those structurally similar to 5-hydroxypiperidin-2-one, into corresponding amines. Notably, this approach exhibits broad substrate scope, good functional group tolerance, and excellent chemoselectivity, making it a valuable tool in organic synthesis. []
A: Crystallographic studies on highly substituted imidazolinones incorporating the 5-hydroxypiperidin-2-one framework provide valuable insights into their three-dimensional structures and intermolecular interactions. This information is crucial for understanding structure-activity relationships, which can guide the design and optimization of new compounds with potentially improved pharmacological properties. []
A: The stereochemistry of 5-hydroxypiperidin-2-one derivatives significantly affects their biological activity. Different stereoisomers can exhibit varying interactions with biological targets, leading to differences in potency, selectivity, and pharmacological effects. Therefore, developing stereoselective synthetic methods is crucial for accessing specific isomers with desired biological properties. For instance, asymmetric vinylogous Mannich reactions allow for the synthesis of enantiomerically enriched 5-aminoalkylbutenolides, which can be further transformed into substituted 5-hydroxypiperidin-2-ones with defined stereochemistry. [] Similarly, the use of chiral ligands in copper(I)-catalyzed Henry reactions provides control over the stereochemical outcome, allowing for the synthesis of enantioenriched 5-hydroxypiperidin-2-one. []
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